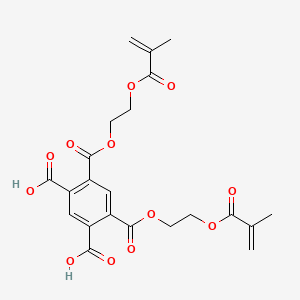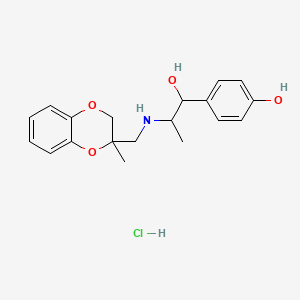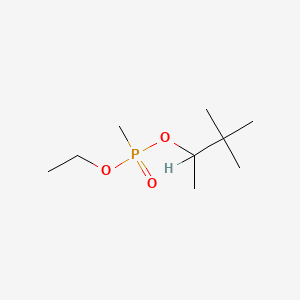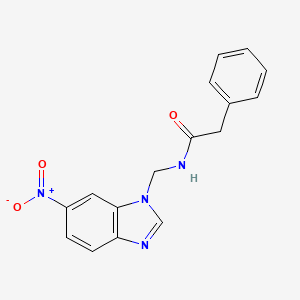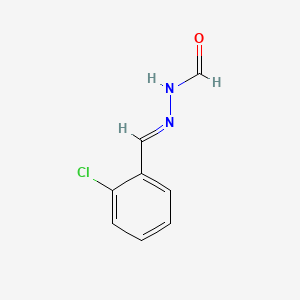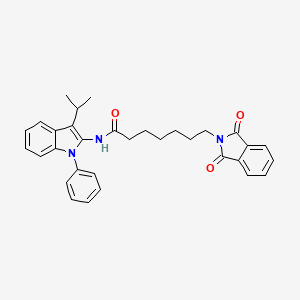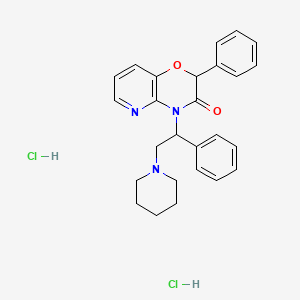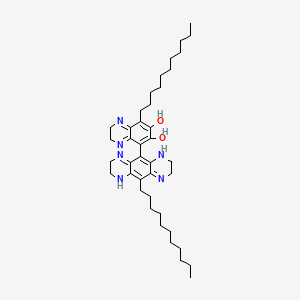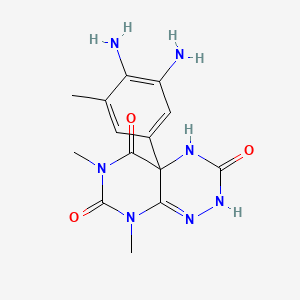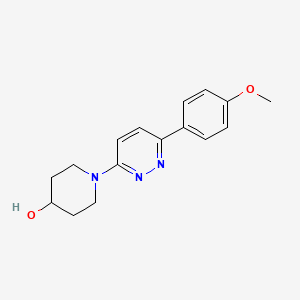
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperidinol group attached to a pyridazinyl ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of study for its potential pharmacological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. It is believed to act as a non-competitive antagonist at NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By blocking these receptors, the compound may exert anticonvulsant and neuroprotective effects.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)-4-piperidinol
- 4-(4-Chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of the pyridazinyl ring
属性
CAS 编号 |
93181-98-7 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-4-2-12(3-5-14)15-6-7-16(18-17-15)19-10-8-13(20)9-11-19/h2-7,13,20H,8-11H2,1H3 |
InChI 键 |
IFJMWVNASFYBDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


